Superior Sigma-1 Receptor (S1R) Binding Affinity Compared to Diazabicyclo[4.3.0]nonane Scaffold
The 2,7-diazaspiro[3.5]nonane scaffold consistently demonstrates higher binding affinity for S1R compared to the diazabicyclo[4.3.0]nonane scaffold. In a direct comparative study, the most potent 2,7-diazaspiro[3.5]nonane derivative (compound 4b) exhibited a Ki of 2.7 nM at S1R, while the most potent diazabicyclo[4.3.0]nonane derivative (compound 8f) showed a Ki of 10 nM, representing a 3.7-fold improvement [1]. The study concluded that the 2,7-diazaspiro[3.5]nonane moiety provides compounds with optimal features for SR recognition, achieving high-affinity ligands with up to 10-fold selectivity over S2R [1].
| Evidence Dimension | S1R Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.7 nM (Compound 4b, 2,7-diazaspiro[3.5]nonane derivative) |
| Comparator Or Baseline | Ki = 10 nM (Compound 8f, diazabicyclo[4.3.0]nonane derivative) |
| Quantified Difference | 3.7-fold lower Ki (higher affinity) |
| Conditions | Radioligand binding assay using [3H]-(+)-pentazocine for S1R and [3H]-DTG for S2R in guinea pig brain membranes; values are mean ± SD of at least two experiments performed in duplicate [1]. |
Why This Matters
The 3.7-fold improvement in S1R binding affinity directly translates to a more potent starting point for lead optimization in pain and neuroprotection programs, potentially reducing required dose and improving therapeutic window.
- [1] Franchi, L., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1845-1858. View Source
